molecular formula C9H13N7S B1665951 Toluquinone-guanylhydrazone-thiosemicarbazone CAS No. 127564-71-0

Toluquinone-guanylhydrazone-thiosemicarbazone

Cat. No. B1665951
M. Wt: 251.31 g/mol
InChI Key: KPDNJEUYEXPACU-SBLPDQQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambazone 82-80 is a derivative of Ambazone, an antiseptic and antitumor agent.

Scientific Research Applications

Anticancer Properties

  • Estrone Sulfatase Inhibition : Thiosemicarbazones derived from formyl benzoic acids, similar in structure to Toluquinone-guanylhydrazone-thiosemicarbazone, have been identified as potent nonsteroidal inhibitors of estrone sulfatase, showing potential in the treatment of hormone-dependent breast cancer (Jütten et al., 2007).

  • Breast Cancer Cell-Line Inhibition : Phenanthrenequinone thiosemicarbazone derivatives have shown significant antiproliferative activity against human breast cancer cell-line T47D, suggesting their potential as anticancer agents (Afrasiabi et al., 2003).

  • Antitumor Mechanisms : Thiosemicarbazone complexes with metals like copper and zinc have been studied for their reactivity and potential as anticancer treatments. Their interactions with biological molecules like glutathione and metallothioneins suggest complex mechanisms of action in cancer treatment (Santoro et al., 2019).

  • Inhibition of Topoisomerase II Enzyme : Thiosemicarbazides and thiosemicarbazones have been found to inhibit topoisomerase II enzyme, which is a key biological role in their potential as anticancer drugs (Arora et al., 2014).

Antimicrobial and Antituberculosis Activities

  • Antituberculosis Activity : New thiazolylhydrazone derivatives, related to thiosemicarbazones, demonstrated significant inhibition against Mycobacterium tuberculosis, highlighting their potential in antimycobacterial compound development (Turan-Zitouni et al., 2008).

  • Anti-Microbial Activity : Thiadiazoles and thiosemicarbazones synthesized from the chloroquinone molecule showed effectiveness against various microorganisms, suggesting their potential in treating microbial infections (Bhat et al., 2011).

Other Applications

  • Chemoprophylaxis of Malaria : Guanylhydrazone derivatives have been explored for their potential in the chemoprophylaxis of malaria, indicating a broad spectrum of application for these compounds (Milhous, 2001).

  • Protective Roles against Toxicity : Novel thiosemicarbazone derivatives have been investigated for their therapeutic effect against cadmium toxicity in rats, indicating their potential protective roles against hepatotoxicity and nephrotoxicity (El-sisi et al., 2021).

properties

CAS RN

127564-71-0

Product Name

Toluquinone-guanylhydrazone-thiosemicarbazone

Molecular Formula

C9H13N7S

Molecular Weight

251.31 g/mol

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]-2-methylphenyl]iminothiourea

InChI

InChI=1S/C9H13N7S/c1-5-4-6(13-15-8(10)11)2-3-7(5)14-16-9(12)17/h2-4,13H,1H3,(H2,12,17)(H4,10,11,15)

InChI Key

KPDNJEUYEXPACU-SBLPDQQFSA-N

SMILES

CC1=C(C=CC(=C1)NN=C(N)N)N=NC(=S)N

Canonical SMILES

CC1=C(C=CC(=C1)NN=C(N)N)N=NC(=S)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ambazon 82-80
ambazone 82-80

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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